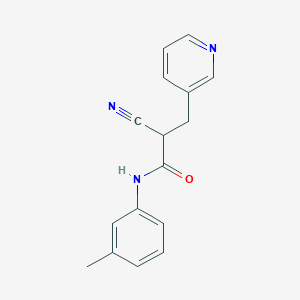

2-cyano-N-(3-methylphenyl)-3-pyridin-3-ylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

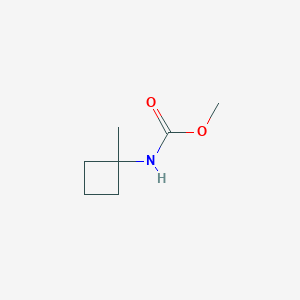

“2-cyano-N-(3-methylphenyl)-3-pyridin-3-ylpropanamide” is a biochemical used for proteomics research . Its molecular formula is C16H15N3O and has a molecular weight of 265.31 .

Synthesis Analysis

The synthesis of similar compounds involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The synthesis of cyanoacetamide derivatives can be carried out in several ways, including stirring without solvent and/or heat, fusion, and more .Molecular Structure Analysis

The molecular structure of “this compound” consists of 16 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . It contains total 47 bond(s); 26 non-H bond(s), 15 multiple bond(s), 7 rotatable bond(s), 2 double bond(s), 1 triple bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 2 secondary amide(s) (aliphatic), and 1 nitrile(s) (aliphatic) .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of C16H15N3O and a molecular weight of 265.31 .Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antitumor Agents : Novel synthesis and evaluation of polyfunctionally substituted heterocyclic compounds derived from cyanoacetamide derivatives have shown significant antitumor activities. These compounds, including various heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, exhibit high inhibitory effects on different human cancer cell lines, such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) (Shams et al., 2010).

Antidepressant and Nootropic Agents : Synthesis and pharmacological evaluation of Schiff’s bases and 2-azetidinones of isonicotinyl hydrazone derivatives have demonstrated potential antidepressant and nootropic activities. This suggests the utility of cyanoacetamide derivatives in developing central nervous system (CNS) active agents (Thomas et al., 2016).

Organic Synthesis Applications

Herbicidal Activity : The synthesis of 2-cyano-3-substituted-pyridinemethylaminoacrylates has revealed potent herbicidal activities, indicating the relevance of cyanoacetamide derivatives in the development of agricultural chemicals (Wang et al., 2003).

Broad Synthetic Utility : Cyanothioacetamide has been highlighted as a polyfunctional reagent with broad synthetic utility, enabling the preparation of a wide range of functionally substituted heterocycles. This underscores the significance of cyanoacetamide derivatives in facilitating diverse organic transformations (Dyachenko et al., 2018).

Material Science Applications

- Organic Light-Emitting Diodes (OLEDs) : The study of homoleptic cyclometalated iridium complexes with highly efficient red phosphorescence highlights the potential use of cyanoacetamide derivatives in the development of OLED materials. These materials show promise for applications in display technologies and lighting (Tsuboyama et al., 2003).

Mecanismo De Acción

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. Based on its structure, it’s plausible that the compound could bind to its targets, altering their function and leading to downstream effects .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability, determining how much of the drug reaches its targets .

Result of Action

The molecular and cellular effects of 2-cyano-N-(3-methylphenyl)-3-pyridin-3-ylpropanamide’s action are currently unknown. These effects would depend on the compound’s targets and mode of action .

Propiedades

IUPAC Name |

2-cyano-N-(3-methylphenyl)-3-pyridin-3-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-12-4-2-6-15(8-12)19-16(20)14(10-17)9-13-5-3-7-18-11-13/h2-8,11,14H,9H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCHEXSJOFMHJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(CC2=CN=CC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,6,7-trimethyl-8-phenethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2853644.png)

![N-(naphthalen-1-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2853646.png)

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2853647.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2853650.png)

![7-(4-chlorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2853653.png)

![2,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2853657.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2853661.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-fluorophenyl)thio)butanamide hydrochloride](/img/structure/B2853662.png)